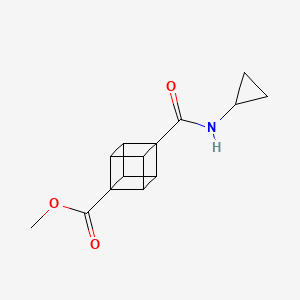
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Descripción general
Descripción
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of two fluorine atoms attached to the ethanone moiety and a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-methylbenzaldehyde with difluorocarbene, generated in situ from a difluoromethylating reagent such as chlorodifluoromethane (ClCF2H) in the presence of a strong base like potassium tert-butoxide (t-BuOK). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,2-difluoro-1-(2-methylphenyl)ethanol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often facilitated by catalysts or under specific temperature and pressure conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating its pharmacological effects .
Comparación Con Compuestos Similares
- 2,2-Difluoro-1-(2,6-difluorophenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methoxyphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-chlorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its interaction with molecular targets and its overall efficacy in various applications[6][6].
Propiedades
IUPAC Name |
2,2-difluoro-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQAQBVKBROTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617036 | |
| Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-42-4 | |
| Record name | 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride](/img/structure/B1628842.png)


![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)


![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)
![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)

![(2E)-2-Acetamido-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acid](/img/structure/B1628864.png)

